[4-Amino-2-(hydroxymethyl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-amino-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCAOJYRZJFHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959049-91-3 | |
| Record name | [4-amino-2-(hydroxymethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Amino 2 Hydroxymethyl Phenyl Methanol and Its Analogs
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For [4-Amino-2-(hydroxymethyl)phenyl]methanol, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds attached to the aromatic ring, as well as the functional group interconversions of the amino and hydroxymethyl groups.
A logical retrosynthetic strategy would involve disconnecting the C-N bond of the aniline (B41778), leading to a di-substituted phenyl precursor. The two hydroxymethyl groups can be envisioned as arising from the reduction of corresponding ester or carboxylic acid functionalities. This leads to a key intermediate, a dicarboxylic acid or diester derivative of a nitrobenzene (B124822). The nitro group serves as a precursor to the amine functionality, which can be introduced in the final steps of the synthesis to avoid unwanted side reactions.
Convergent and Divergent Synthetic Pathways for this compound
Both convergent and divergent synthetic strategies have been explored for the preparation of this compound and its derivatives.
Divergent Synthesis: A divergent approach would start from a common intermediate that is then elaborated into a variety of analogs. For instance, once this compound is synthesized, its amino and hydroxyl groups can be selectively functionalized to produce a library of derivatives. The amino group can undergo acylation, alkylation, or be used in the formation of heterocyclic rings. The primary alcohol functionalities can be oxidized to aldehydes or carboxylic acids, or converted to ethers or esters, providing access to a wide range of analogs with potentially different properties. This strategy is particularly useful in medicinal chemistry and materials science for generating structural diversity from a common core.
Chemo-, Regio-, and Stereoselective Approaches in Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of complex molecules like this compound.
Chemoselectivity: A key challenge in the synthesis is the presence of multiple reactive functional groups (amino and two hydroxyl groups). Chemoselective reactions are therefore essential. For example, the reduction of a nitro group in the presence of an ester is a critical step in one of the convergent syntheses. renyi.hu Various catalytic systems, such as NaBH4-FeCl2, have been developed for the selective reduction of nitroarenes without affecting other reducible functional groups like esters. d-nb.info The choice of reducing agent and reaction conditions is paramount to achieving the desired chemoselectivity.
Regioselectivity: The regioselective functionalization of the aromatic ring is another important consideration. Starting with a pre-functionalized benzene (B151609) ring, such as 3-methyl-4-nitrobenzoic acid, ensures the correct placement of the substituents in the final product. renyi.hu Subsequent reactions must then proceed with high regioselectivity to avoid the formation of isomeric impurities. For instance, electrophilic aromatic substitution reactions on a substituted aniline would need to be carefully controlled to achieve the desired substitution pattern.
Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral analogs would require stereoselective methods. This could involve the use of chiral catalysts for asymmetric reductions or the introduction of chiral auxiliaries to guide the stereochemical outcome of a reaction. For example, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexyl purines has been achieved through enzymatic resolution and stereocontrolled transformations. nih.gov Similar principles could be applied to the synthesis of chiral derivatives of this compound.
Protecting Group Strategies in the Synthesis of this compound
Due to the reactivity of the amino and hydroxyl functional groups, protecting group strategies are often indispensable in the multi-step synthesis of this compound. researchgate.net The choice of protecting groups is critical and they must be stable under the reaction conditions of subsequent steps and easily removable without affecting other parts of the molecule. youtube.com
In the synthesis starting from ethyl 3-methyl-4-nitrobenzoate, a tert-butyldimethylsilyl (TBS) group is used to protect one of the hydroxyl groups. renyi.hu Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under mild conditions. iris-biotech.de The amino group is often introduced in a protected form, such as a nitro group, which is then reduced in one of the final steps. renyi.hu This strategy prevents the highly reactive amino group from interfering with earlier synthetic transformations. libretexts.org
For the hydroxyl groups, other common protecting groups include benzyl (B1604629) ethers, which are stable to a wide range of reaction conditions and can be removed by hydrogenolysis, and acetals or ketals for diol protection. The amino group can be protected as a carbamate (B1207046), such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which can be removed under acidic or hydrogenolytic conditions, respectively. researchgate.net Orthogonal protecting group strategies, where different protecting groups can be removed selectively in any order, are particularly valuable for the synthesis of more complex analogs. iris-biotech.de
Catalytic Systems and Novel Reagents in this compound Synthesis
The development of novel catalytic systems and reagents has significantly advanced the synthesis of anilines and related compounds. A crucial step in many synthetic routes to this compound is the reduction of a nitroaromatic precursor.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines. sci-hub.se Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. These reactions are typically carried out under a hydrogen atmosphere. The chemoselectivity of these catalysts can be an issue when other reducible functional groups are present. acs.org To address this, modified catalysts, such as sulfided platinum catalysts, have been developed to achieve high chemoselectivity in the presence of sensitive groups like heteroaryl halides. sci-hub.se
Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor molecule such as formic acid, hydrazine, or sodium borohydride (B1222165) in the presence of a catalyst. researchgate.netorganic-chemistry.org This method often offers improved chemoselectivity and can be performed under milder conditions. For example, an iron/CaCl2 system has been shown to be effective for the reduction of nitroarenes in the presence of various functional groups. organic-chemistry.org
Novel Reagents: Recent research has focused on developing more efficient and selective reducing agents. The NaBH4-FeCl2 system is a notable example for the chemoselective reduction of nitroarenes bearing ester groups. d-nb.info Other novel reagents and catalytic systems for nitro reduction include those based on silver nanoparticles supported on titania, which show high activity and selectivity. nih.gov
Development of Sustainable and Green Synthetic Routes
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. ijnc.ir This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. numberanalytics.com
Green Solvents and Catalysts: For the synthesis of anilines, greener approaches are being explored. This includes the use of water as a solvent and the development of recyclable catalysts. researchgate.net For instance, microwave-assisted synthesis in aqueous ammonium (B1175870) hydroxide (B78521) has been reported for the production of anilines from aryl halides, eliminating the need for organic solvents and metal catalysts. tandfonline.com Photocatalysis using materials like phosphorus-doped titanium dioxide offers a pathway for the reduction of nitrobenzene to aniline under visible light at room temperature, providing a more energy-efficient alternative to traditional high-temperature hydrogenation. kau.edu.sa
Atom Economy and Waste Reduction: The principles of green chemistry also emphasize maximizing atom economy, which is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. numberanalytics.com Synthetic routes with fewer steps and the avoidance of protecting groups, where possible, contribute to a higher atom economy and reduced waste generation. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is another strategy to improve the sustainability of a synthesis. nih.gov Researchers at the University of Glasgow have developed an electrochemical method for creating anilines at room temperature and pressure using a redox mediator, which could make the industrial production of anilines more environmentally friendly if powered by renewable electricity. specchemonline.com
Chemical Reactivity and Derivatization of 4 Amino 2 Hydroxymethyl Phenyl Methanol
Reactivity of the Amino Functional Group
The aromatic amino group in [4-Amino-2-(hydroxymethyl)phenyl]methanol is a key site for chemical modification, behaving as a potent nucleophile and a precursor to various nitrogen-containing functionalities.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in substitution reactions. This is a fundamental reaction for forming new carbon-nitrogen bonds. For instance, alcohols can serve as substrates for nucleophilic substitution when appropriately activated. nih.gov By converting the alcohol's hydroxyl group into a better leaving group, such as an O-alkyl isouronium salt, it can be displaced by an amine nucleophile. nih.gov This approach provides a safer alternative to using alkyl halides for the N-alkylation of amines. nih.gov
The general scope of this reactivity allows for the synthesis of secondary and tertiary amines. While direct alkylation with alkyl halides is a common method, modern protocols often utilize reagents that activate alcohols for substitution, expanding the range of accessible derivatives. nih.gov
Table 1: Nucleophilic Substitution Reactions of the Amino Group
| Reaction Type | Substrate | Reagent/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Activated Alcohol | Base (e.g., K₂HPO₄) | Secondary/Tertiary Amine |
Transformations Involving Nitrogen-Containing Derivatives
The primary aromatic amine can be converted into other nitrogen-containing functional groups, significantly broadening its synthetic utility. A cornerstone reaction for aromatic amines is diazotization. The reaction of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures yields a diazonium salt. libretexts.org
This diazonium intermediate is highly versatile. For example, the diazonium ion formed from the ester of an α-amino acid can deprotonate to form a relatively stable diazo compound. libretexts.org In other cases, the diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, or hydroxyl groups onto the aromatic ring, although this would modify the core structure beyond simple derivatization of the nitrogen atom.
Formation of Imine and Amide Derivatives
The amino group readily undergoes condensation and acylation reactions to form imines and amides, respectively. These are among the most fundamental transformations in organic chemistry. uantwerpen.bemasterorganicchemistry.com
Imine Formation: The reaction of the primary amino group with an aldehyde or a ketone results in the formation of an imine (also known as a Schiff base). libretexts.orgmasterorganicchemistry.com This condensation reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. masterorganicchemistry.com The synthesis of imines from amino alcohols represents a valuable organocatalytic approach for creating new C=N bonds. beilstein-journals.org
Amide Formation: Amide bonds are formed by the acylation of the amino group. This is typically achieved by reacting this compound with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. libretexts.org Alternatively, coupling reagents can be used to facilitate amide bond formation directly from a carboxylic acid. uantwerpen.be This reaction is generally robust and high-yielding, providing stable amide products. The formation of amides is a critical step in the synthesis of peptides and many pharmaceuticals. uantwerpen.benih.gov
Table 2: Imine and Amide Formation Reactions
| Derivative | Reagent Class | Specific Reagent Example | Product Functional Group |
|---|---|---|---|
| Imine | Aldehyde or Ketone | Benzaldehyde | Imine (Schiff Base) |
| Amide | Acyl Halide | Acetyl Chloride | Amide |
| Amide | Acid Anhydride | Acetic Anhydride | Amide |
Reactivity of the Hydroxyl Functional Groups
The two primary benzylic hydroxyl groups are also prime sites for derivatization, participating in esterification, etherification, oxidation, and substitution reactions. libretexts.org
Esterification and Etherification Strategies
The hydroxyl groups of this compound can be converted into esters and ethers, which modifies the compound's polarity and chemical properties.
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a common method. smolecule.com For a more rapid and often irreversible reaction, acyl chlorides or anhydrides can be used. Another efficient method for esterifying amino-containing compounds involves using trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which has been shown to produce amino acid methyl esters in excellent yields. nih.gov
Etherification: The formation of an ether linkage, such as in the Williamson ether synthesis, typically requires the deprotonation of the hydroxyl group with a strong base to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the corresponding ether.
Table 3: Derivatization of Hydroxyl Groups
| Reaction Type | Reagent Class | Reagent/Conditions | Product Functional Group |
|---|---|---|---|
| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Acyl Halide | Pyridine or other base | Ester |
Oxidation and Reduction Pathways
The benzylic alcohol moieties can be selectively oxidized to other functional groups, while their reduction is less common.
Oxidation Pathways: The oxidation of the primary hydroxyl groups can yield different products depending on the strength of the oxidizing agent used.
Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) can oxidize the primary alcohols to the corresponding dialdehyde, 4-amino-2-formylbenzaldehyde.
Strong Oxidation: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, can further oxidize the alcohols to the dicarboxylic acid, 4-aminobenzene-1,3-dicarboxylic acid. The oxidation of alcohols is a fundamental transformation in organic synthesis. mdpi.com A related compound, 4-Amino-2-(hydroxymethyl)phenol, can be oxidized to form quinone derivatives.
Reduction Pathways: The hydroxyl groups in this compound are generally stable to many reducing agents. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) would typically not reduce the alcohol functional groups under standard conditions. In fact, the synthesis of this type of compound often involves the reduction of a precursor, such as a nitro-substituted analog, where reagents like NaBH₄ are used to reduce the nitro group while leaving the hydroxymethyl groups intact.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. chemistrysteps.com This activation directs incoming electrophiles primarily to the positions ortho and para to the amino group. Given that the para position is already substituted, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C3 and C5). The hydroxymethyl group at the C2 position introduces some steric hindrance, which may influence the regioselectivity of the substitution.
While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in dedicated studies, the general principles governing aniline (B41778) chemistry can be applied. For instance, halogenation, nitration, and sulfonation would be expected to proceed readily. However, the strong activating nature of the amino group can lead to polysubstitution and oxidation, often necessitating the use of a protecting group on the amine to control the reaction. chemistrysteps.com
Conversely, nucleophilic aromatic substitution on the unmodified phenyl ring of this compound is generally unfavorable. The electron-rich nature of the ring repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) to activate the ring towards nucleophilic attack. tib.eu Therefore, direct displacement of a group on the aromatic ring by a nucleophile is not a characteristic reaction of this compound under standard conditions.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic step. The presence of a primary amine and two alcohol functionalities makes this compound a potentially valuable building block for various MCRs. The amino group can participate in reactions such as the Ugi and Passerini reactions, while the hydroxymethyl groups could be involved in subsequent cyclization or derivatization steps.
Although specific MCRs involving this compound are not widely reported, the reactivity of related ortho-aminobenzyl alcohols in such transformations provides valuable insights. For example, ortho-aminobenzyl alcohols are known to participate in multi-component reactions to synthesize heterocyclic scaffolds like quinolines and quinazolines. These reactions often proceed through the formation of an imine intermediate from the amine and an aldehyde, followed by an intramolecular cyclization involving the ortho-hydroxyl group. It is plausible that this compound could undergo similar transformations, potentially leading to the formation of more complex, fused heterocyclic systems.
Chemoselectivity and Regioselectivity in Functionalization
The presence of three distinct functional groups—a primary aromatic amine and two primary benzylic alcohols—presents both opportunities and challenges in the selective functionalization of this compound. Achieving chemoselectivity, the preferential reaction of one functional group over another, is crucial for its use as a versatile synthetic intermediate.
The relative reactivity of these groups allows for a degree of inherent selectivity. The amino group is a strong nucleophile and is readily acylated or alkylated. The hydroxymethyl groups, being primary alcohols, can be oxidized to aldehydes or carboxylic acids, or converted to ethers or esters.
The regioselectivity of reactions involving the two hydroxymethyl groups is also a critical consideration. The hydroxymethyl group at the C2 position (ortho to the amine) and the one at the C4 position (para to the amine, though on a side chain attached to the ring) are electronically and sterically distinct. This difference can be exploited to achieve regioselective reactions. For example, intramolecular reactions involving the amino group are more likely to involve the ortho-hydroxymethyl group due to proximity.
A documented approach to achieve monoprotection of 2,4-bis(hydroxymethyl)aniline involves a multi-step synthesis starting from a precursor molecule, which allows for the introduction of a protecting group on one of the alcohol functionalities before the final aniline is formed. renyi.hu This strategy underscores the importance of synthetic design in overcoming the challenges of chemoselectivity and regioselectivity in this multifunctional compound.
Below is a table summarizing the functional groups and their potential for selective reactions:
| Functional Group | Position | Potential Selective Reactions |
| Primary Amino | C4 | Acylation, Alkylation, Diazotization, Imine formation |
| Hydroxymethyl | C2 | Oxidation, Esterification, Etherification, Selective Protection |
| Hydroxymethyl | C1-substituent | Oxidation, Esterification, Etherification, Selective Protection |
Mechanistic Investigations of Reactions Involving 4 Amino 2 Hydroxymethyl Phenyl Methanol
Elucidation of Reaction Pathways and Transition States
The reaction pathways for molecules like [4-Amino-2-(hydroxymethyl)phenyl]methanol are dictated by the interplay of its functional groups. The amino group can act as a nucleophile, while the hydroxyl groups can be involved in proton transfer and hydrogen bonding, significantly influencing the reaction course.
For instance, in oxidation reactions, which are common for aminophenols, the reaction can proceed through a series of single electron transfers or hydrogen atom abstractions. In a study on the ferroxime(II)-catalysed biomimetic oxidation of 2-aminophenol, a related compound, the proposed mechanism involves the formation of a superoxoferroxime(III) species. This intermediate then abstracts a hydrogen atom from the aminophenol in the rate-determining step, proceeding through an H-bonded intermediate to generate a free radical. A similar pathway could be envisaged for this compound, where the initial step would be the formation of a phenoxyl radical.
Computational studies on the formation of amino(phenyl)methanol highlight the role of catalysts in lowering the energy of transition states. researchgate.net For a reaction occurring without a catalyst (IL-free route), the activation energy can be significantly high. In the presence of an ionic liquid (IL) catalyst, the activation energy is substantially reduced. researchgate.net This is achieved through proton exchange between the catalyst and the functional groups of the reactants, stabilizing the transition state. researchgate.net
Table 1: Illustrative Activation Energies for Amino(phenyl)methanol Formation
| Reaction Route | Activation Energy (kcal/mol) |
| Uncatalyzed (IL-free) | 49.4 researchgate.net |
| IL Solvation Route | 35.8 researchgate.net |
| IL Cation Catalysis | Significantly Lowered |
This data is for the analogous reaction of amino(phenyl)methanol formation and serves to illustrate the impact of catalysis on transition state energies.
Kinetic and Thermodynamic Parameters of Chemical Transformations
In the synthesis of paracetamol from p-aminophenol, another structural analog, the reaction kinetics were found to be significantly influenced by temperature. scispace.com The reaction rate constant increased with temperature, and the activation energy was determined to be 143.86 kJ/mol. scispace.com Thermodynamic analysis of chemical reactions helps in determining their feasibility. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, which is influenced by changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net
Table 2: Reaction Rate Constants for Paracetamol Synthesis at Different Temperatures
| Temperature (°C) | Rate Constant (L mol⁻¹ min⁻¹) |
| 86 | 0.38 scispace.com |
| 90 | 0.59 scispace.com |
| 108 | 1.42 scispace.com |
This data is for the acetylation of p-aminophenol and illustrates the temperature dependence of reaction kinetics.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is a cornerstone of mechanistic investigation. In the oxidation of 2-aminophenol, a 4-substituted 2-aminophenoxyl free radical was detected using ESR spectroscopy, and a superoxoferroxime(III) species was identified by ES-MS. rsc.org These intermediates are critical to understanding the step-by-step process of the reaction.
For reactions involving this compound, one could anticipate the formation of various intermediates depending on the reaction type. For example, in electrophilic aromatic substitution reactions, arenium ion intermediates (also known as sigma complexes) would be formed. In nucleophilic substitution reactions at the benzylic positions, carbocationic or radical intermediates might be involved. The characterization of such species would likely require advanced spectroscopic techniques like NMR, ESR, and mass spectrometry, often at low temperatures to trap the transient species. Computational chemistry also plays a vital role in predicting the structures and energies of potential intermediates. researchgate.net
Influence of Solvent and Catalyst on Reaction Mechanisms
The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. Solvents stabilize reactants, products, and transition states to different extents. wikipedia.org For instance, polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate through hydrogen bonding. wizeprep.comyoutube.com In contrast, polar aprotic solvents are preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively free and more reactive. wizeprep.comchemistrysteps.com Given the polar nature of this compound, solvent effects are expected to be significant in its reactions.
Catalysts provide an alternative, lower-energy reaction pathway. As seen in the formation of amino(phenyl)methanol, an ionic liquid catalyst can drastically reduce the activation energy. researchgate.net In the context of this compound, acid or base catalysis is likely to play a crucial role. For example, in an esterification reaction involving one of the hydroxymethyl groups, an acid catalyst would protonate the carbonyl group of the carboxylic acid, making it more electrophilic. In reactions involving the amino group, a base could be used to deprotonate it, increasing its nucleophilicity. The use of transition metal catalysts could also open up various reaction pathways, such as cross-coupling reactions. mdpi.com
Table 3: General Solvent Effects on Substitution Reactions
| Reaction Type | Preferred Solvent Type | Rationale |
| SN1 | Polar Protic | Stabilizes carbocation intermediate and solvates the leaving group. wizeprep.comyoutube.com |
| SN2 | Polar Aprotic | Solvates the counter-ion of the nucleophile, enhancing its nucleophilicity. wizeprep.comchemistrysteps.com |
Stereochemical Course of Reactions and Enantioselective Mechanisms
While this compound itself is achiral, reactions at the hydroxymethyl groups can potentially create chiral centers. For example, if the two hydroxymethyl groups are differentiated through a reaction, the molecule could become chiral. Furthermore, if this compound reacts with a chiral reagent, diastereomeric products could be formed.
The study of stereochemistry is crucial for understanding reaction mechanisms. For instance, an SN2 reaction proceeds with an inversion of stereochemistry, while an SN1 reaction typically leads to a racemic mixture.
Enantioselective mechanisms are designed to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts or reagents. For example, in the synthesis of β-amino-α-hydroxy acids from N-hydroxymethyl derivatives of α-amino aldehydes, excellent stereoselectivity was achieved. researchgate.net While no specific enantioselective reactions involving this compound are documented, its structure suggests that it could be a substrate for such transformations, particularly in the synthesis of chiral ligands or biologically active molecules.
Theoretical and Computational Studies of 4 Amino 2 Hydroxymethyl Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a fundamental approach to understanding the electronic structure and inherent reactivity of [4-Amino-2-(hydroxymethyl)phenyl]methanol. These calculations, rooted in the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Reactivity descriptors, derived from the electronic structure, can also be computed. These include parameters such as ionization potential, electron affinity, and electronegativity, which provide a quantitative measure of the molecule's tendency to donate or accept electrons. Furthermore, the calculation of electrostatic potential maps can visualize regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. This information is crucial for predicting the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Electronic Energy | Data not available | Hartrees |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.
Density Functional Theory (DFT) Applications for Molecular Properties and Interactions
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the molecular properties and intermolecular interactions of organic molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.
Molecular Properties: DFT calculations can accurately predict a wide range of molecular properties. Geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable molecular conformation. Vibrational frequencies can also be calculated, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Intermolecular Interactions: DFT is also well-suited for studying how this compound interacts with other molecules. By calculating the interaction energies, it is possible to predict the strength and nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces. For this molecule, the amino and hydroxymethyl groups are capable of forming strong hydrogen bonds, which will significantly influence its physical properties and its interactions with solvents or biological macromolecules.
Table 2: DFT Calculated Molecular Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Optimized Bond Length (C-N) | Data not available | Å |
| Optimized Bond Angle (H-N-H) | Data not available | Degrees |
| Key Vibrational Frequency (N-H stretch) | Data not available | cm⁻¹ |
Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the dynamics of intermolecular interactions.
Conformational Analysis: The presence of rotatable bonds in the hydroxymethyl groups allows for multiple conformations of this compound. MD simulations can explore these different conformations and determine their relative stabilities. This is crucial for understanding the molecule's flexibility and how its shape might change in different environments. The simulations can reveal the most populated conformational states and the energy barriers between them.
Intermolecular Interactions in Solution: By simulating the molecule in a solvent box (e.g., water), MD can provide detailed insights into solute-solvent interactions. It can show how water molecules arrange around the amino and hydroxymethyl groups, forming a hydration shell. The dynamics of hydrogen bond formation and breaking between the solute and solvent can be analyzed, which is important for understanding its solubility and transport properties.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can aid in its experimental identification and characterization.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to excited states, the absorption maxima (λmax) can be predicted. These calculations can help to understand the origin of the observed absorption bands, for example, by identifying them as π-π* or n-π* transitions.
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its derivatives.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | Data not available |
| ¹H NMR (GIAO) | Chemical Shift (aromatic protons) | Data not available |
Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.
In Silico Design of Novel Derivatives and Reaction Optimization
Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties and in optimizing reaction conditions.
Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to explore a vast chemical space of potential derivatives. For instance, substituents can be added to the aromatic ring or the functional groups can be altered. Computational screening can then be used to predict the properties of these virtual compounds, such as their electronic properties, solubility, or reactivity. This approach allows for the prioritization of promising candidates for synthesis, saving time and resources.
Reaction Optimization: Theoretical calculations can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This information can be used to understand the factors that control the reaction rate and selectivity, and to suggest modifications to the reaction conditions (e.g., catalyst, solvent, temperature) to improve the yield of the desired product.
Investigation of Charge Transfer and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – provides significant insights into the chemical reactivity and electronic properties of this compound.
HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.
Charge Transfer: The distribution of the HOMO and LUMO across the this compound molecule reveals potential pathways for intramolecular charge transfer. For this molecule, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the entire molecule. This separation of FMOs can be important for its potential applications in electronic materials.
Table 4: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy | Unit |
|---|---|---|
| HOMO | Data not available | eV |
| LUMO | Data not available | eV |
Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Amino 2 Hydroxymethyl Phenyl Methanol
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for probing its fragmentation patterns. For [4-Amino-2-(hydroxymethyl)phenyl]methanol (molecular formula: C₈H₁₁NO₂), HRMS provides an exact mass measurement, which is critical for confirming its chemical formula.
Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The theoretical exact mass of the neutral molecule is 153.0790 g/mol , and for the protonated species, it is 154.0868 g/mol . HRMS can measure this value to within a few parts per million (ppm), allowing for confident differentiation from other potential compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern provides evidence for the presence of specific functional groups and their connectivity.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z (monoisotopic) |
|---|---|---|
| 154.0868 | [M+H]⁺ | Protonated Parent Molecule |
| 136.0762 | [M+H - H₂O]⁺ | Loss of a water molecule from a hydroxymethyl group |
| 125.0706 | [M+H - CH₂OH]⁺ | Loss of a hydroxymethyl radical (unlikely) or CH2O (formaldehyde) |
| 124.0624 | [M+H - H₂O - CH₂]⁺ | Subsequent loss from the 136.0762 ion |
| 118.0657 | [M+H - 2H₂O]⁺ | Loss of both hydroxyl groups as water |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the two hydroxymethyl groups, and the protons of the amino and hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~6.85 | d | J ≈ 2.0 Hz | 1H |
| H-5 | ~6.60 | dd | J ≈ 8.0, 2.0 Hz | 1H |
| H-6 | ~6.95 | d | J ≈ 8.0 Hz | 1H |
| Ar-CH ₂OH | ~4.40 | s | - | 2H |
| C(2)-CH ₂OH | ~4.50 | s | - | 2H |
| NH ₂ | ~5.00 | br s | - | 2H |
| Ar-CH₂OH | ~5.15 | t | J ≈ 5.5 Hz | 1H |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration. Protons on heteroatoms (NH₂ and OH) may exchange and appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule is expected to show eight distinct carbon signals.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons (H-5 with H-6 and H-3).
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and the two -CH₂- carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the aromatic ring and assigning the quaternary carbons.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov These two techniques are often complementary.
For this compound, the spectra would be dominated by vibrations associated with the O-H, N-H, C-O, and aromatic ring bonds. researchgate.netmdpi.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3500 | Strong, Broad | Weak |
| N-H (Amine) | Symmetric/Asymmetric Stretching | 3300-3500 | Medium, Doublet | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak | Strong |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium | Medium |
| C=C (Aromatic) | Ring Stretching | 1500-1620 | Medium to Strong | Strong |
| N-H (Amine) | Scissoring | 1580-1650 | Strong | Weak |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong | Weak |
The broadness of the O-H and N-H stretching bands in the FT-IR spectrum is indicative of significant hydrogen bonding in the condensed phase.
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the exact substitution pattern on the benzene (B151609) ring.
Beyond the individual molecule, crystallography reveals the intricate details of the crystal packing and the non-covalent interactions that govern the supramolecular architecture. For this compound, the presence of two hydroxyl groups and one primary amino group makes it an excellent candidate for forming an extensive and robust network of intermolecular hydrogen bonds. researchgate.net These interactions would likely involve:
Hydroxyl groups acting as both hydrogen bond donors and acceptors.
The amino group acting as a hydrogen bond donor.
The nitrogen and oxygen lone pairs acting as hydrogen bond acceptors.
These strong, directional interactions are expected to play a dominant role in the assembly of the molecules into a stable, three-dimensional crystalline lattice. researchgate.net
Chiroptical Spectroscopic Techniques for Stereochemical Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are specialized methods used to investigate the stereochemistry of chiral molecules. acs.org These techniques measure the differential absorption of left- and right-circularly polarized light.
This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality like axial or planar chirality. The molecule possesses a plane of symmetry that bisects the aromatic ring and is coplanar with the C1, C4, and amino group atoms.
As a result, a sample of pure this compound is optically inactive and will not produce a signal in any chiroptical spectroscopic experiment. This absence of a signal serves as a key piece of evidence confirming the achiral nature of the molecule.
Chromatographic Methodologies for Purity Assessment and Separation Science
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile organic compounds like this compound. nih.gov
A typical setup for purity assessment would involve:
Technique: Reverse-Phase HPLC (RP-HPLC).
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) bonded silica. nih.gov
Mobile Phase: A polar solvent system, typically a gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and a more nonpolar organic solvent such as methanol (B129727) or acetonitrile. sielc.comsielc.com
Detection: A UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230 nm and ~280 nm). The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.
This method provides a quantitative measure of purity, which is essential for ensuring the quality of the synthesized material for any subsequent application.
Applications of 4 Amino 2 Hydroxymethyl Phenyl Methanol in Modern Organic Synthesis and Materials Science
Utilization as a Key Building Block in Complex Molecule Synthesis
The bifunctional nature of [4-Amino-2-(hydroxymethyl)phenyl]methanol, possessing both nucleophilic (amino group) and hydroxyl functionalities, positions it as a valuable intermediate in the synthesis of complex organic molecules. Its aromatic core serves as a rigid scaffold onto which further chemical complexity can be built. The amino group can be readily acylated, alkylated, or used in the formation of imines and amides, while the two hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or converted into leaving groups for substitution reactions. This array of possible transformations allows for the stepwise and controlled construction of larger, more intricate molecular architectures.
Role in Heterocyclic Compound Synthesis
The strategic placement of amino and hydroxymethyl groups on the phenyl ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. Through intramolecular cyclization reactions, the functional groups can react with each other or with an external reagent to form fused ring systems. For example, condensation of the amino group with a carbonyl compound, followed by cyclization involving one of the hydroxymethyl groups, could lead to the formation of benzoxazine (B1645224) derivatives. The synthesis of such heterocyclic frameworks is of great interest in medicinal chemistry due to their prevalence in biologically active molecules.
Application in Polymer Chemistry and Monomer Design
In the realm of polymer science, this compound can serve as a multifunctional monomer for the creation of novel polymers. The two hydroxyl groups can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, the amino group, in conjunction with the hydroxyl groups, allows for the synthesis of poly(ester amide)s or polyurethanes. The aromatic nature of the monomer would impart thermal stability and rigidity to the resulting polymer backbone, making such materials potentially useful in high-performance applications.
Development of Ligands for Catalysis and Coordination Chemistry
The amino and hydroxyl groups of this compound are excellent coordinating moieties for metal ions, making it a promising candidate for the development of new ligands in catalysis and coordination chemistry. The compound can act as a tridentate ligand, binding to a metal center through the nitrogen of the amino group and the oxygen atoms of the two hydroxymethyl groups. Modification of these functional groups could further tune the electronic and steric properties of the resulting ligand, influencing the catalytic activity and selectivity of the metal complex.
Integration into Supramolecular Assemblies and Architectures
The ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound a suitable building block for the construction of supramolecular assemblies. Through non-covalent interactions, molecules of this compound can self-assemble into ordered, higher-order structures such as sheets, ribbons, or porous networks. The design and synthesis of such architectures are at the forefront of materials science, with potential applications in areas like gas storage, separation, and sensing.
Use in Chemical Probe Design and Molecular Tool Development
Although specific applications are not widely reported, the structure of this compound lends itself to the design of chemical probes and molecular tools. A related isomer, [4-Amino-3-(hydroxymethyl)phenyl]methanol, has been noted for its potential use in diagnostics, where it binds to specific biological molecules for detection by imaging techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). biosynth.com This suggests that this compound could be similarly functionalized with reporter groups (e.g., fluorophores, radioisotopes) to create probes for studying biological processes or for diagnostic purposes. The amino group provides a convenient handle for conjugation to biomolecules or other signaling moieties.
Biological Activity and Molecular Interactions of 4 Amino 2 Hydroxymethyl Phenyl Methanol in Model Systems
Investigation of Molecular Targets and Pathways
There is currently no published research identifying the specific molecular targets or signaling pathways affected by [4-Amino-2-(hydroxymethyl)phenyl]methanol in any model system. Molecular docking studies, which could predict potential protein binding partners, have not been reported for this compound. Consequently, its influence on cellular pathways remains uncharacterized.
Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction, Enzyme Modulation)
No scientific studies were found that investigate the mechanisms of action of this compound in cellular models. There is no available data on its ability to induce apoptosis, modulate enzyme activity, or affect other cellular processes. Research into its effects on the cell cycle, protein expression, or other specific cellular functions has not been documented.
Antimicrobial Mechanisms in In Vitro Models
There is a lack of research on the antimicrobial properties of this compound. No studies have been published that determine its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any bacterial or fungal strains. The mechanisms by which it might exert antimicrobial effects, such as disruption of cell membranes or inhibition of essential enzymes, have not been investigated.
Future Research Directions and Emerging Trends for 4 Amino 2 Hydroxymethyl Phenyl Methanol
Innovations in Synthetic Strategies and Process Intensification
Future research into the synthesis of [4-Amino-2-(hydroxymethyl)phenyl]methanol is expected to prioritize the development of more sustainable and efficient manufacturing processes. While traditional multi-step syntheses have been functional, the focus is shifting towards innovative strategies that align with the principles of green chemistry and process intensification.
Green Chemistry Approaches: The development of greener synthetic routes is a key area of future research. This includes the use of biocatalysis, where enzymes could be employed for the selective synthesis of the target molecule, potentially reducing the need for protecting groups and minimizing waste. For instance, the use of alcohol dehydrogenases for the transformation of related aromatic alcohols has shown promise in achieving high selectivity under mild conditions. nih.gov Another avenue is the exploration of alternative, more environmentally benign solvents and reagents to replace hazardous ones used in conventional methods.
Process Intensification: The principles of process intensification, which aim to develop smaller, more efficient, and safer manufacturing plants, are also expected to be applied to the synthesis of this compound. cetjournal.it This could involve the use of continuous flow reactors, which offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. cetjournal.it Flow chemistry can also enable the safe use of highly reactive intermediates and reagents, potentially opening up new synthetic pathways.
| Innovation Area | Key Objectives and Future Trends |
| Green Synthesis | Development of biocatalytic routes, use of greener solvents, and waste minimization. |
| Advanced Catalysis | Design of highly active and selective heterogeneous catalysts for improved efficiency and reusability. |
| Process Intensification | Implementation of continuous flow chemistry for better process control, safety, and scalability. |
Exploration of Novel Reactivity and Unprecedented Transformations
The distinct functional groups of this compound provide multiple sites for chemical modification, and future research will likely uncover novel reactivity and unprecedented transformations.
Synthesis of Complex Heterocycles: The amino and hydroxymethyl groups are ideal precursors for the synthesis of a variety of heterocyclic compounds. While 2-aminobenzyl alcohols are known to be valuable in the synthesis of quinolines and quinazolines, the additional hydroxymethyl group in this compound could lead to the formation of novel and more complex heterocyclic scaffolds. researchgate.netresearchgate.net Future studies will likely explore new catalytic systems to drive these transformations with high selectivity.
Selective Functionalization: A significant challenge and area of future research will be the selective functionalization of the two hydroxymethyl groups and the amino group. Developing orthogonal protection and activation strategies will be key to unlocking the synthetic potential of this molecule. This could enable the stepwise introduction of different functionalities, leading to a wide range of new derivatives with tailored properties. For example, chemoselective oxidation of one of the alcohol groups could be achieved using tailored catalyst systems, a technique that has been explored for other substituted aminobenzyl alcohols. nih.gov
Polymerization and Material Synthesis: The difunctional nature of the hydroxymethyl groups, combined with the reactive amino group, makes this compound an attractive monomer for the synthesis of novel polymers. Future research could explore its use in the creation of polyesters, polyamides, and polyurethanes with unique properties imparted by the aromatic amine core. These polymers could find applications in a variety of fields, from specialty plastics to advanced coatings.
Expansion into Interdisciplinary Research Areas (e.g., Optoelectronics, Advanced Biomaterials)
The unique structure of this compound makes it a promising candidate for applications in various interdisciplinary fields, moving beyond its traditional role as a chemical intermediate.
Optoelectronic Materials: The aromatic core of the molecule suggests potential for applications in optoelectronics. Future research could investigate the synthesis of derivatives with extended conjugation or the incorporation of the molecule into larger polymeric or supramolecular structures with interesting photophysical properties. Related nitrobenzyl alcohol derivatives have been explored for their use in creating photo-responsive materials, indicating a potential avenue for the application of this compound derivatives in areas like photolithography or data storage.
Advanced Biomaterials: The presence of multiple hydrogen-bonding donor and acceptor sites in this compound makes it an interesting building block for the creation of advanced biomaterials. For instance, it could be used to synthesize biodegradable polymers for drug delivery or tissue engineering applications. Its ability to form cross-linked networks could be exploited in the development of hydrogels with tunable properties. The use of related compounds in hydrogelators for drug delivery applications has already been reported, suggesting a promising future for this compound in this area.
Molecular Imaging: There is potential for derivatives of this compound to be used in molecular imaging. For example, a related isomer, [4-Amino-3-(hydroxymethyl)phenyl]methanol, has been investigated in the context of cancer diagnosis. biosynth.com This suggests that with appropriate functionalization, this compound could serve as a scaffold for the development of new imaging agents.
| Interdisciplinary Field | Potential Future Applications |
| Optoelectronics | Development of photo-responsive materials, organic light-emitting diodes (OLEDs), and sensors. |
| Advanced Biomaterials | Synthesis of biodegradable polymers, hydrogels for drug delivery, and scaffolds for tissue engineering. |
| Molecular Imaging | Design of novel probes and contrast agents for medical diagnostics. |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and these tools will undoubtedly be applied to accelerate the discovery and optimization of processes involving this compound.
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties of new molecules. In the future, AI could be used to predict the physicochemical properties, reactivity, and even the biological activity of novel derivatives of this compound before they are synthesized in the lab. This would allow researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net
Reaction Optimization: Machine learning algorithms are also being used to optimize reaction conditions. beilstein-journals.orgbeilstein-journals.org By systematically varying parameters such as temperature, catalyst loading, and solvent, and feeding the results into an ML model, it is possible to rapidly identify the optimal conditions for a given reaction. This approach could be used to significantly accelerate the development of efficient and high-yielding syntheses for derivatives of this compound. The use of closed-loop, automated systems, where a robot performs experiments and an AI algorithm analyzes the results to decide on the next experiment, represents the future of chemical reaction optimization. rsc.org
| AI/ML Application | Future Impact on this compound Research |
| Predictive Modeling | In silico screening of derivatives for desired properties, reducing experimental costs. |
| Synthesis Planning | Discovery of novel, more efficient, and sustainable synthetic routes. |
| Reaction Optimization | Rapid identification of optimal reaction conditions, leading to higher yields and purity. |
Q & A
Q. What are the common synthetic routes for [4-Amino-2-(hydroxymethyl)phenyl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-4-hydroxymethylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Key variables include:
- Solvent selection : Ethanol or methanol is preferred for solubility and stability of intermediates .
- Temperature control : Excessive heat during hydrogenation may lead to over-reduction of the hydroxymethyl group.
- Catalyst activity : Pd-C catalysts require careful activation to avoid deactivation by amine byproducts.
Typical yields range from 60–85%, with impurities often arising from incomplete nitro-group reduction or oxidation side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H NMR can confirm the presence of aromatic protons (δ 6.8–7.2 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and amino groups (–NH₂, δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 167.1 (C₈H₁₁NO₂).
- IR spectroscopy : Key peaks include O–H stretching (3200–3400 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .
Q. What are the primary chemical reactions involving this compound?
Methodological Answer: The compound undergoes:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, yielding [4-Amino-2-carboxyphenyl]methanol .
- Substitution : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (pyridine catalyst) .
- Condensation : Reacts with aldehydes (e.g., formaldehyde) to form Schiff bases, useful in coordination chemistry .
Advanced Research Questions
Q. How can conflicting data on reaction yields for amino-acid conjugates of this compound be resolved?
Methodological Answer: Discrepancies in yields (e.g., 45–78% for glycin conjugates) may arise from:
- pH sensitivity : Amino acids like glycine require strict pH control (6.5–7.5) to avoid protonation of the amino group, which reduces reactivity .
- Purification challenges : Byproducts from incomplete reactions (e.g., unreacted glycine) can skew yield calculations. Use HPLC with a C18 column and UV detection (λ = 254 nm) for precise quantification .
- Solvent polarity : Ethanol/water mixtures (3:1 v/v) improve solubility of polar intermediates, enhancing reproducibility .
Q. What strategies optimize the synthesis of antibacterial derivatives from this compound?
Methodological Answer: To enhance bioactivity:
- Structural modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to increase electrophilicity and bacterial membrane penetration .
- Derivatization : Ethanolamine side chains (e.g., 2-(2-(hydroxymethyl)phenyl)ethanol derivatives) show improved activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
- Stereochemical control : Chiral resolution (e.g., using (+)-diethyl tartrate) can isolate enantiomers with higher potency .
Q. How do contradictory toxicity profiles for this compound arise in different studies?
Methodological Answer: Variability in toxicity data (e.g., LD₅₀ ranges) may stem from:
- Impurity profiles : Residual solvents (e.g., ethanol) or nitro precursors can skew acute toxicity assays. Conduct GC-MS to quantify impurities .
- Assay systems : Differences between in vitro (e.g., HepG2 cells) and in vivo (rodent models) metabolization rates. Use metabolic stabilization techniques (e.g., S9 liver fractions) to standardize tests .
- Oxidative stress modulation : The compound’s redox-active hydroxymethyl group may produce conflicting results in ROS assays depending on cell type .
Q. What advanced techniques resolve ambiguities in the regioselectivity of substitution reactions?
Methodological Answer: To address para/ortho substitution conflicts:
- DFT calculations : Predict thermodynamic favorability of substitution pathways (e.g., para-substitution is 2.3 kcal/mol more stable than ortho due to steric hindrance) .
- Isotopic labeling : Use ¹³C-labeled reagents to track substitution sites via 2D NMR (HSQC) .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .
Data Contradiction Analysis
Q. How should researchers interpret variable antimicrobial efficacy in derivatives?
Analysis Table:
| Derivative | Bacterial Strain | MIC (µg/mL) | Study Reference |
|---|---|---|---|
| Glycin conjugate | E. coli | 25.0 | |
| Ethanolamine derivative | S. aureus | 12.5 | |
| Nitro-substituted analog | P. mirabilis | 50.0 |
Resolution Strategies:
- Strain-specific resistance : P. mirabilis may efflux hydrophobic derivatives more effectively .
- Biofilm assays : Test derivatives under biofilm-forming conditions, which reduce susceptibility .
Methodological Recommendations
- Synthesis : Use Pd-C (5% w/w) in ethanol under 40 psi H₂ for scalable nitro-group reduction .
- Analytical QC : Pair HPLC (C18, 0.1% TFA/MeCN gradient) with charged aerosol detection (CAD) for impurity profiling .
- Toxicity Screening : Prioritize Galleria mellonella models for cost-effective in vivo validation of antimicrobial derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
